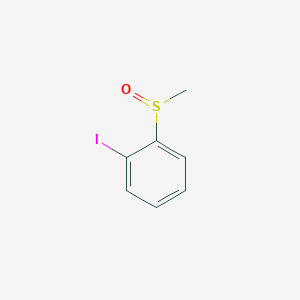
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
説明
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is used for research purposes.
Synthesis Analysis
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a related compound, has been reported in the literature. It was synthesized and characterized using single-crystal X-ray diffraction, FT-IR, ¹HNMR, ¹³CNMR, UV-Visible spectroscopy, and computational methods .Molecular Structure Analysis
The molecular structure of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has been analyzed using various spectroscopic techniques. The structure has been discussed and studied using density functional theory (DFT) at the theory level Becke3–Lee–Yang–Parr (B3LYP) functional and 6-31G (d, p) as basis set .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, are often used in the synthesis of biologically active compounds. For instance, a number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized as potential antibacterial drugs .Physical And Chemical Properties Analysis
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid has a molecular weight of 291.34 g/mol . It is a solid substance that should be stored sealed in dry conditions at 2-8°C . The compound’s exact mass is 191.094628657 g/mol, and it has a topological polar surface area of 49.3 Ų .科学的研究の応用
Spectroscopic Analysis and Theoretical Approach
5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, has been extensively studied through spectroscopic analysis and theoretical methods. This includes single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy. The compound's structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, chemical hardness, and electronic charge transfer have been examined, providing valuable insight into its properties and potential applications in scientific research (Devi et al., 2018).
Synthetic and Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of compounds like 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid are crucial. For instance, the lithiation-substitution of N-Boc-2-phenylpyrrolidine has been used for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines, a class of pharmaceutically relevant compounds (Sheikh et al., 2012). Another study focused on the efficient synthesis of enantiopure pyrrolizidinone amino acid, highlighting the potential of these compounds in creating biologically active peptides (Dietrich & Lubell, 2003).
Catalysis and Chemical Synthesis
The use of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid derivatives in catalysis and chemical synthesis is another key area of research. For example, phosphoric acid derivatives have been effective catalysts in Brønsted acid-catalyzed Mannich reactions, highlighting their importance in constructing beta-aminoketones (Uraguchi & Terada, 2004). Ruthenium-catalyzed synthesis involving these compounds has been crucial for preparing triazole-based scaffolds, which are important in the development of biologically active compounds and HSP90 inhibitors (Ferrini et al., 2015).
Conformational Analysis and Molecular Structure
The conformational analysis and molecular structure of derivatives of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid have been extensively studied. For instance, research on ferrocene-peptide conjugates provides insights into the structural and electrochemical behavior of these compounds, which is essential for understanding their potential applications in biochemistry and materials science (Pan et al., 2012).
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(14(18)19)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSWKMNZBOUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676528 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
885277-76-9 | |
| Record name | 1-(1,1-Dimethylethyl) 5-phenyl-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



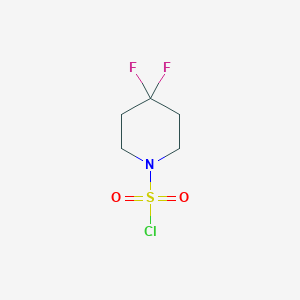
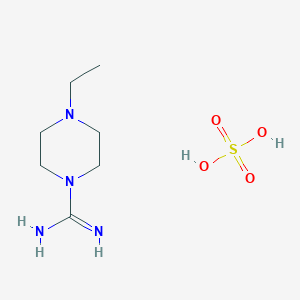
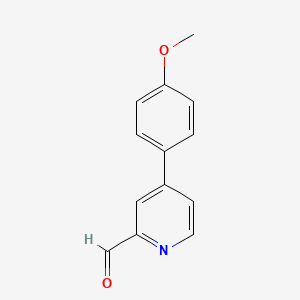
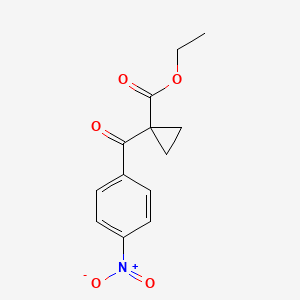
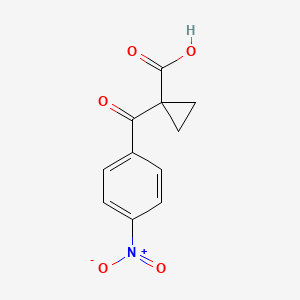

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
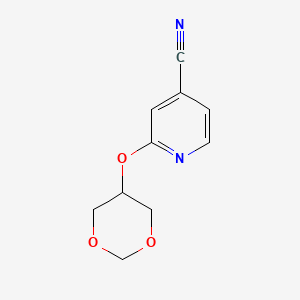
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
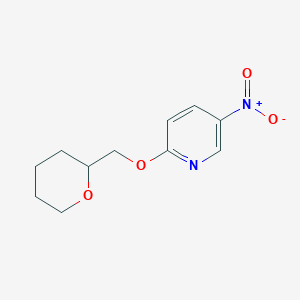
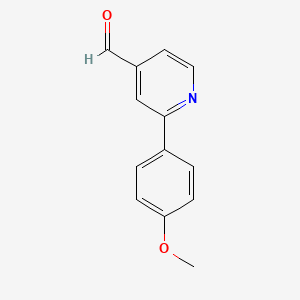

![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
